molecular formula C22H38N4O10 B8120125 Tert-butyl 3-amino-1-oxa-6-azaspiro[3.3]heptane-6-carboxylate hemioxalate

Tert-butyl 3-amino-1-oxa-6-azaspiro[3.3]heptane-6-carboxylate hemioxalate

Cat. No.: B8120125
M. Wt: 518.6 g/mol
InChI Key: XIZKCQTYQLEMLT-UHFFFAOYSA-N
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Description

Tert-butyl 3-amino-1-oxa-6-azaspiro[3.3]heptane-6-carboxylate hemioxalate: is a complex organic compound with a unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-amino-1-oxa-6-azaspiro[3.3]heptane-6-carboxylate hemioxalate typically involves multiple steps:

    Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor, such as a diol or an amino alcohol, under acidic or basic conditions.

    Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions, often using reagents like ammonia or primary amines.

    Protection and Deprotection Steps: Protecting groups, such as tert-butyl, are used to protect reactive sites during intermediate steps and are later removed under specific conditions.

    Formation of the Hemioxalate Salt: The final step involves the formation of the hemioxalate salt by reacting the free base with oxalic acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, to form corresponding oxides or imines.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group or reduce the spirocyclic ring.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, primary amines, alkoxides.

Major Products

    Oxidation: Formation of imines or oxides.

    Reduction: Formation of alcohols or reduced spirocyclic rings.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl 3-amino-1-oxa-6-azaspiro[3.3]heptane-6-carboxylate hemioxalate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used to study the interactions of spirocyclic compounds with biological targets. Its structural features make it a valuable tool for probing enzyme mechanisms and receptor binding.

Medicine

In medicinal chemistry, this compound is investigated for its potential as a pharmacophore. Its spirocyclic structure can impart unique biological activity, making it a candidate for drug development, particularly in the areas of antimicrobial and anticancer research.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of tert-butyl 3-amino-1-oxa-6-azaspiro[3.3]heptane-6-carboxylate hemioxalate involves its interaction with molecular targets such as enzymes or receptors. The spirocyclic structure can fit into specific binding sites, modulating the activity of the target. This interaction can lead to inhibition or activation of biological pathways, depending on the nature of the target and the compound’s binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 3-hydroxy-1-oxa-6-azaspiro[3.3]heptane-6-carboxylate
  • Tert-butyl 3-amino-1-oxa-6-azaspiro[3.3]heptane-6-carboxylate

Uniqueness

Tert-butyl 3-amino-1-oxa-6-azaspiro[3.3]heptane-6-carboxylate hemioxalate is unique due to its hemioxalate salt form, which can influence its solubility and stability. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for specific applications in research and industry.

Properties

IUPAC Name

tert-butyl 3-amino-1-oxa-6-azaspiro[3.3]heptane-6-carboxylate;oxalic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C10H18N2O3.C2H2O4/c2*1-9(2,3)15-8(13)12-5-10(6-12)7(11)4-14-10;3-1(4)2(5)6/h2*7H,4-6,11H2,1-3H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIZKCQTYQLEMLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)C(CO2)N.CC(C)(C)OC(=O)N1CC2(C1)C(CO2)N.C(=O)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H38N4O10
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

518.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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